ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
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Overview
Description
The compound ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a chemical entity that appears to be related to a class of compounds with diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. For instance, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate has been analyzed for its molecular stability, electrostatic potential, and potential inhibitory activity against pyrrole inhibitor . Another related compound, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, has been developed as a new prototype with oral antiallergy activity . These studies suggest that the compound may also possess interesting biological properties and warrants further investigation.
Synthesis Analysis
The synthesis of related compounds often involves the modification of existing structures to enhance biological activity or to introduce new functional groups that may lead to improved pharmacological profiles. For example, the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate involved structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid to achieve a compound with significant oral antiallergy activity . Similarly, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives was achieved by reacting ethyl 2,2-dihydropoly(per)fluoroalkanoate with various N-phenacyl benzimidazole bromides in the presence of a base . These examples provide insight into the synthetic strategies that could be applied to the synthesis of ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple rings, including quinoline or quinoxaline moieties, which are often essential for biological activity. The FT-IR and FT-Raman spectra of a related compound were used to assign and compare theoretical results, and the stability of the molecule was analyzed using natural bond orbital analysis . The molecular electrostatic potential map of this compound revealed regions of negative and positive potential, suggesting possible sites for nucleophilic attack . These techniques could be applied to ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate to gain a deeper understanding of its molecular structure and reactivity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present and the overall molecular architecture. The study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate revealed that the sulphur atoms and the N3 atom of the triazole ring are likely sites for nucleophilic attack due to their localization in the maximum negative region of the molecular electrostatic potential map . This information is valuable for predicting the types of chemical reactions that ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are critical for its potential application as a pharmaceutical agent. For instance, the oral activity of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was found to be significantly potent, placing it among the more potent orally active antiallergy agents . Additionally, the nonlinear optical properties of related compounds have been predicted to be much greater than that of urea, which could have implications for their use in optical applications . These findings highlight the importance of thoroughly characterizing the physical and chemical properties of ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate for its potential use in various fields.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown various methodologies for the synthesis of heterocyclic compounds related to ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate. For example, the facile synthesis of new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines demonstrates a method of preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through the condensation of ethyl azidoacetate with 4-formylquinolines (Molina, Alajarín, & Sánchez-Andrada, 1993). Such methodologies contribute to the broader understanding of synthesizing complex heterocyclic structures, which can be applied in various fields, including drug discovery and development.
Biological Activity and Medicinal Applications
The exploration of sulfonamide-based hybrid compounds reveals the significance of such structures in medicinal chemistry. Sulfonamides, with their diverse biological activities, form the basis for many pharmacological agents. The review of recent advances in designing and developing sulfonamide hybrids, including compounds with structures similar to ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate, highlights their potential as antibacterial, anti-carbonic anhydrase, and antitumor agents, among other applications (Ghomashi et al., 2022).
Synthesis and Characterization for Biological Studies
The synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis provide an example of how compounds related to ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate can be utilized in biological studies. Such research demonstrates the potential applications of these compounds in developing new strategies for controlling disease vectors (Uppar et al., 2020).
Future Directions
properties
IUPAC Name |
ethyl 2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-27-20(24)16-5-3-4-6-17(16)21-28(25,26)15-11-13-7-8-18(23)22-10-9-14(12-15)19(13)22/h3-6,11-12,21H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYDLUURGYHEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate |
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